3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine
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Overview
Description
3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine is a complex organic compound featuring a pyridazine ring substituted with a tert-butyl group and a methoxy group linked to a sulfonylpiperidinyl-imidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine typically involves multiple steps, starting with the preparation of the pyridazine core. The tert-butyl group is introduced via alkylation reactions, while the methoxy group is added through nucleophilic substitution. The sulfonylpiperidinyl-imidazole moiety is synthesized separately and then coupled to the pyridazine core through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the development of continuous flow processes to streamline production.
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the sulfonylpiperidinyl-imidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles such as alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, which have diverse biological activities and applications.
Triazine Derivatives: Compounds with a triazine ring, used in various industrial applications.
Uniqueness
3-Tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development efforts.
Properties
IUPAC Name |
3-tert-butyl-6-[[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O3S/c1-14-20-18(12-23(14)5)28(25,26)24-10-8-15(9-11-24)13-27-17-7-6-16(21-22-17)19(2,3)4/h6-7,12,15H,8-11,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLKNDLBOFJAORS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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